Ethyl 2-cyano-2,2-difluoroacetate
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Overview
Description
Ethyl 2-cyano-2,2-difluoroacetate is an organic compound with the molecular formula C5H5F2NO2. It is a versatile chemical used in various fields, including organic synthesis, pharmaceuticals, and agrochemicals. This compound is characterized by the presence of both cyano and difluoro groups, which contribute to its unique reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-cyano-2,2-difluoroacetate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with difluorocarbene, generated in situ from a difluoromethylating agent. The reaction typically occurs under basic conditions, using a strong base like sodium hydride or potassium tert-butoxide .
Another method involves the reaction of ethyl cyanoacetate with difluoromethyl bromide in the presence of a phase transfer catalyst. This reaction is carried out in an organic solvent such as dichloromethane, and the product is isolated through standard purification techniques .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2,2-difluoroacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group can be substituted by nucleophiles such as amines, leading to the formation of substituted amides.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones, forming β-dicarbonyl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like primary or secondary amines, typically under mild heating.
Hydrolysis: Acidic or basic aqueous solutions, often at elevated temperatures.
Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Major Products Formed
Substituted Amides: From nucleophilic substitution reactions.
Carboxylic Acids: From hydrolysis reactions.
β-Dicarbonyl Compounds: From condensation reactions.
Scientific Research Applications
Ethyl 2-cyano-2,2-difluoroacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2,2-difluoroacetate involves its interaction with various molecular targets. The cyano and difluoro groups can form strong interactions with enzymes and receptors, potentially inhibiting their activity. The compound’s reactivity allows it to participate in covalent bonding with nucleophilic sites on proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Ethyl 2-cyano-2,2-difluoroacetate can be compared with other similar compounds, such as:
Ethyl difluoroacetate: Lacks the cyano group, making it less reactive in nucleophilic substitution reactions.
Ethyl bromodifluoroacetate: Contains a bromine atom instead of a cyano group, leading to different reactivity and applications.
Ethyl trifluoroacetate: Contains an additional fluorine atom, which can influence its chemical properties and reactivity.
These comparisons highlight the unique combination of the cyano and difluoro groups in this compound, which contribute to its distinct reactivity and applications.
Properties
IUPAC Name |
ethyl 2-cyano-2,2-difluoroacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F2NO2/c1-2-10-4(9)5(6,7)3-8/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLFSAIEQNZPEC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219866-72-5 |
Source
|
Record name | ethyl 2-cyano-2,2-difluoroacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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